DMT-2'-OMe-dA(bz) phosphoramidite
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Overview
Description
DMT-2’-OMe-dA(bz) phosphoramidite is a phosphoramidite compound used in the synthesis of oligonucleotides. It is a modified nucleoside phosphoramidite that incorporates a 2’-O-methyl group and a benzoyl-protected adenine base. This compound is particularly useful in the field of DNA and RNA synthesis, where it contributes to the stability and functionality of synthetic oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-OMe-dA(bz) phosphoramidite involves several key steps:
Protection of the Adenine Base: The adenine base is protected with a benzoyl group to prevent unwanted reactions during subsequent steps.
Introduction of the 2’-O-Methyl Group: The 2’-hydroxyl group of the nucleoside is methylated to form the 2’-O-methyl derivative.
Attachment of the Dimethoxytrityl (DMT) Group: The 5’-hydroxyl group is protected with a dimethoxytrityl group to facilitate the synthesis of oligonucleotides.
Formation of the Phosphoramidite: The 3’-hydroxyl group is converted to a phosphoramidite group using appropriate reagents such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Industrial Production Methods
Industrial production of DMT-2’-OMe-dA(bz) phosphoramidite follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:
Large-Scale Protection and Methylation: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Automated Synthesis: Employing automated synthesizers to streamline the attachment of protective groups and the formation of the phosphoramidite.
Purification and Quality Control: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the final product meets industry standards
Chemical Reactions Analysis
Types of Reactions
DMT-2’-OMe-dA(bz) phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Deprotection: The protective groups (DMT and benzoyl) are removed under acidic or basic conditions to yield the final oligonucleotide product.
Coupling: The phosphoramidite reacts with the 5’-hydroxyl group of a growing oligonucleotide chain in the presence of an activator such as tetrazole
Common Reagents and Conditions
Oxidizing Agents: Iodine, tert-butyl hydroperoxide.
Deprotecting Agents: Trichloroacetic acid (for DMT removal), ammonium hydroxide (for benzoyl removal).
Activators: Tetrazole, 5-(ethylthio)-1H-tetrazole (ETT)
Major Products Formed
The major products formed from these reactions are synthetic oligonucleotides with specific sequences and modifications, which are used in various research and therapeutic applications .
Scientific Research Applications
DMT-2’-OMe-dA(bz) phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry and interactions.
Biology: Facilitates the creation of synthetic DNA and RNA sequences for gene editing, gene silencing, and other molecular biology techniques.
Medicine: Contributes to the development of antisense oligonucleotides, small interfering RNA (siRNA), and other therapeutic nucleic acids.
Industry: Employed in the production of diagnostic probes, primers for polymerase chain reaction (PCR), and other nucleic acid-based tools
Mechanism of Action
DMT-2’-OMe-dA(bz) phosphoramidite exerts its effects through the following mechanisms:
Incorporation into Oligonucleotides: The compound is incorporated into synthetic oligonucleotides during solid-phase synthesis, enhancing their stability and functionality.
Protection and Activation: The protective groups (DMT and benzoyl) prevent unwanted side reactions, while the phosphoramidite group facilitates coupling with the growing oligonucleotide chain.
Molecular Targets and Pathways: The modified oligonucleotides can target specific genes or RNA sequences, modulating their expression or function through mechanisms such as RNA interference or antisense inhibition
Comparison with Similar Compounds
Similar Compounds
DMT-2’-Fluoro-dA(bz) Phosphoramidite: Similar in structure but contains a 2’-fluoro group instead of a 2’-O-methyl group, providing increased thermal stability and nuclease resistance.
DMT-dA(bz) Phosphoramidite: Lacks the 2’-O-methyl modification, making it less stable compared to DMT-2’-OMe-dA(bz) phosphoramidite.
DMT-2’-O-MOE-rA(bz) Phosphoramidite: Contains a 2’-O-methoxyethyl group, offering different stability and hybridization properties.
Uniqueness
DMT-2’-OMe-dA(bz) phosphoramidite is unique due to its combination of the 2’-O-methyl group and benzoyl-protected adenine base, which enhances the stability and functionality of synthetic oligonucleotides. This makes it particularly valuable in applications requiring high stability and precise control over nucleic acid interactions .
Properties
Molecular Formula |
C49H56N7O8P |
---|---|
Molecular Weight |
902.0 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-N-methylbenzamide |
InChI |
InChI=1S/C49H56N7O8P/c1-33(2)56(34(3)4)65(62-29-15-28-50)64-43-41(30-61-49(36-18-13-10-14-19-36,37-20-24-39(58-6)25-21-37)38-22-26-40(59-7)27-23-38)63-48(44(43)60-8)55-32-53-42-45(51-31-52-46(42)55)54(5)47(57)35-16-11-9-12-17-35/h9-14,16-27,31-34,41,43-44,48H,15,29-30H2,1-8H3/t41-,43?,44+,48-,65?/m1/s1 |
InChI Key |
BECWGTDZHSWGIY-LMHOODDUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
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